

An In-depth Technical Guide to (R)-tetraMe-Tetraxetan

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| Compound Name: | (R)-tetraMe-Tetraxetan | |
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(R)-tetraMe-Tetraxetan, a macrocyclic chelating agent, holds a significant position in the development of targeted radiopharmaceuticals. This guide provides a comprehensive overview of its chemical identity, properties, and its role as a bifunctional chelator for researchers, scientists, and professionals in drug development.

Nomenclature and Identification

- IUPAC Name: (2R)-2-[4,7,10-tris[(1R)-1-carboxyethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoic acid[1]
- Synonyms: (R)-tetraMe-DOTA, DOTMA(M-160)[1][2][3]
- CAS Number: 148408-89-3[1][2][3]

(R)-tetraMe-Tetraxetan is a derivative of the well-known DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle. Its structure is characterized by four methyl groups on the acetate arms, which can influence the rigidity of the chelator and the stability of the resulting metal complex.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of **(R)-tetraMe-Tetraxetan**, primarily sourced from the PubChem database.[1]



| Property | Value |
|--------------------------------|-----------------|
| Molecular Formula | C20H36N4O8 |
| Molecular Weight | 460.52 g/mol |
| Exact Mass | 460.25331412 Da |
| XLogP3-AA | -9 |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 12 |
| Rotatable Bond Count | 8 |
| Topological Polar Surface Area | 162 Ų |

Role as a Bifunctional Chelator in Radiopharmaceuticals

(R)-tetraMe-Tetraxetan is classified as a bifunctional chelator (BFC). BFCs are crucial components in the design of modern radiopharmaceuticals for both diagnostic imaging (like Positron Emission Tomography - PET) and targeted radionuclide therapy.

The fundamental role of a BFC is to securely bind a metallic radionuclide and to be covalently attached to a targeting biomolecule, such as a peptide or antibody. This creates a stable radiopharmaceutical that can be delivered to a specific biological target, for instance, a receptor that is overexpressed on tumor cells. **(R)-tetraMe-Tetraxetan** is noted for its application in tumor pre-targeting strategies.

Below is a diagram illustrating the logical relationship of a bifunctional chelator in forming a targeted radiopharmaceutical.



Components Targeting Biomolecule Metallic Radionuclide (R)-tetraMe-Tetraxetan (Bifunctional Chelator) (e.g., Peptide, Antibody) (e.g., ⁶⁸Ga, ¹⁷⁷Lu) Covalent Bonding **Process** Conjugation Chelation Chelator-Biomolecyle Conjugate Radiolabeling Final Product Targeted Radiopharmaceutical

Conceptual Role of a Bifunctional Chelator

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Logical diagram of a bifunctional chelator's role.

Experimental Protocols

While specific, validated experimental protocols for **(R)-tetraMe-Tetraxetan** are not readily available in the cited literature, a general methodology for radiolabeling DOTA-conjugated peptides can be provided as a representative example. Researchers must optimize and validate this protocol for their specific application with **(R)-tetraMe-Tetraxetan**.

Representative Radiolabeling Protocol with a Gallium-68 (68Ga)



This protocol is adapted from established procedures for DOTA-peptide radiolabeling.

Materials:

- **(R)-tetraMe-Tetraxetan** conjugated to a targeting peptide.
- 68GaCl₃ in HCl, eluted from a 68Ge/68Ga generator.
- Sodium acetate or HEPES buffer (pH 4.0-4.5).
- Sterile, pyrogen-free reaction vials.
- Heating block.
- Radio-TLC or HPLC system for quality control.

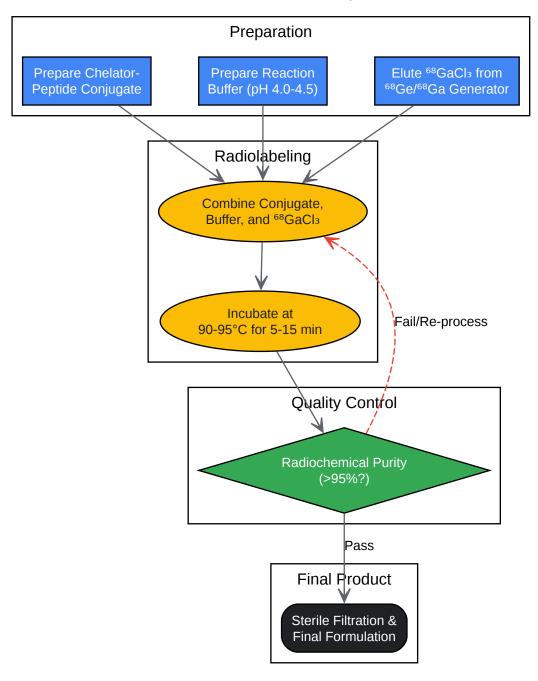
Procedure:

- Buffer Preparation: Prepare a sterile sodium acetate or HEPES buffer solution to the desired pH (typically 4.0-4.5 for ⁶⁸Ga labeling).
- Reaction Mixture: In a sterile vial, add a specific amount of the (R)-tetraMe-Tetraxetanpeptide conjugate (typically 10-50 μg).
- pH Adjustment: Add the buffer to the vial to bring the pH to the optimal range for chelation.
- Radiolabeling: Add the ⁶⁸GaCl₃ eluate to the reaction vial. The volume will depend on the desired radioactivity.
- Incubation: Gently mix the solution and incubate the vial in a heating block at 90-95°C for 5-15 minutes.
- Quality Control: After incubation, determine the radiochemical purity using radio-TLC or HPLC to separate the labeled peptide from free ⁶⁸Ga. A typical mobile phase for radio-TLC might be a 1:1 mixture of 1 M ammonium acetate and methanol.

The following diagram illustrates a general workflow for the production of a radiolabeled peptide.



General Workflow for Radiolabeled Peptide Production



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Experimental workflow for radiolabeling a peptide.

Conclusion

(R)-tetraMe-Tetraxetan is a specialized bifunctional chelator with potential applications in the development of targeted radiopharmaceuticals. While detailed experimental data on its



performance characteristics, such as stability constants with various radiometals and in vivo behavior, are not widely published, its structural similarity to DOTA suggests it is a promising candidate for stable radiometal chelation. The information provided in this guide serves as a foundational resource for researchers interested in utilizing this compound in their drug development and molecular imaging research. Further experimental validation is necessary to fully characterize its properties and optimize its use in preclinical and clinical settings.

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